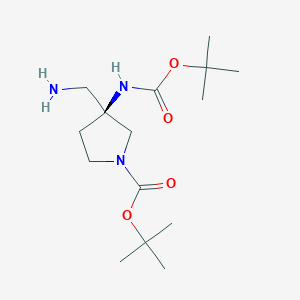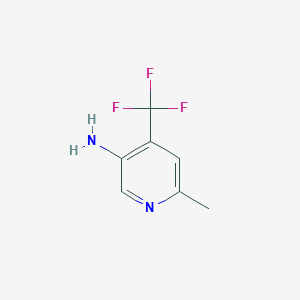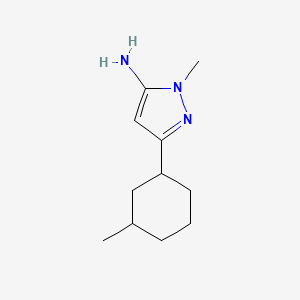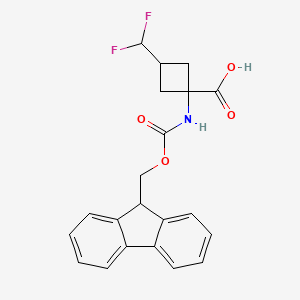![molecular formula C22H25NO4S B13334136 Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate CAS No. 2227206-21-3](/img/structure/B13334136.png)
Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate: is a spirocyclic compound featuring a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of the broader class of spiroindoles, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate typically involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is carried out in one pot with a short reaction time, using Mn(III)-based oxidation in acetic acid at room temperature . The reaction conditions are relatively mild and yield the desired spiroindolinediones in good to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent yields, and maintaining purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiroindolinediones.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(III) acetate in acetic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various spiroindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive spirocyclic structure.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds share a similar spirocyclic core but differ in functional groups.
Spirooxindoles: Another class of spirocyclic compounds with significant biological activities.
Uniqueness
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate is unique due to its tosyl group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
2227206-21-3 |
|---|---|
Molecular Formula |
C22H25NO4S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylate |
InChI |
InChI=1S/C22H25NO4S/c1-16-6-9-18(10-7-16)28(25,26)23-15-22(12-4-3-5-13-22)19-14-17(21(24)27-2)8-11-20(19)23/h6-11,14H,3-5,12-13,15H2,1-2H3 |
InChI Key |
KNXQXYLIQZYEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


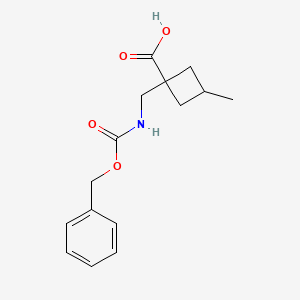
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
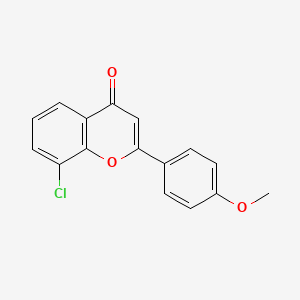
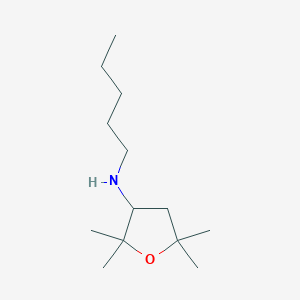

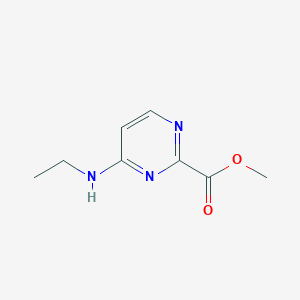
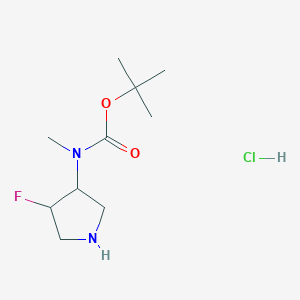
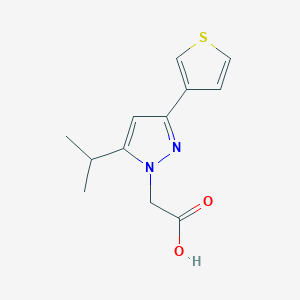
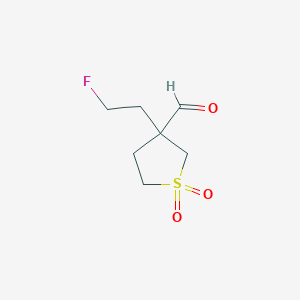
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
